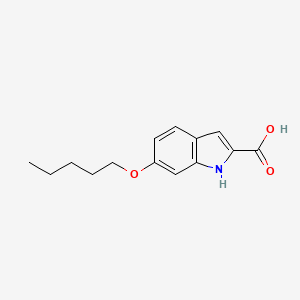

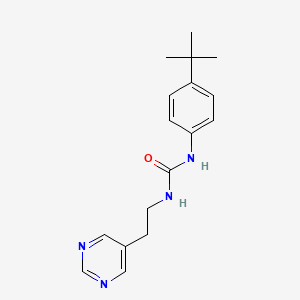

6-(pentyloxy)-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(pentyloxy)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. While the provided papers do not directly discuss this compound, they provide insights into closely related compounds that can help infer some properties and characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds, such as pentyl 2-(1H-indole-2-carboxamido)benzoate, involves the reaction of pentyl 2-amino benzoate with indole-2-carbonyl chloride acid in the presence of pyridine, resulting in good yields of stable crystals . This suggests that a similar approach could potentially be used for synthesizing this compound, with appropriate modifications to the starting materials and reaction conditions to introduce the pentyloxy substituent at the appropriate position on the indole ring.

Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid (ICA), a related compound, has been determined using single crystal X-ray diffraction . The structure of ICA features intermolecular hydrogen bonding that contributes to the stability of the crystal structure. By analogy, this compound may also exhibit similar hydrogen bonding patterns, although the presence of the pentyloxy substituent could influence the overall molecular conformation and crystal packing.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, based on the reactivity of indole carboxylic acids in general, it can be inferred that this compound may participate in reactions typical of carboxylic acids, such as esterification and amide formation . The indole moiety may also undergo electrophilic substitution reactions at positions not hindered by the pentyloxy substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be partially deduced from the properties of similar compounds. For instance, the crystal structure of ICA indicates that it forms orthorhombic crystals with specific cell dimensions and exhibits intermolecular hydrogen bonding . These characteristics are likely to influence the melting point, solubility, and other physical properties of this compound. The presence of the pentyloxy group is expected to affect the compound's lipophilicity and may enhance its solubility in organic solvents compared to ICA.

Scientific Research Applications

Synthesis and Properties

- Synthesis Techniques : Research by Marchelli, Hutzinger, and Heacock (1969) discusses the synthesis of hydroxyindole-3-carboxylic acids, starting from corresponding benzyloxyindoles. This includes the preparation of 6-hydroxyindole-3-carboxylic acid, which is relevant to the chemical structure of 6-(pentyloxy)-1H-indole-2-carboxylic acid (Marchelli, Hutzinger, & Heacock, 1969).

Chemistry and Chemical Reactions

- Copolymerization and Chemical Properties : Napolitano, Crescenzi, and Prota (1993) studied the copolymerization of dihydroxyindole and dihydroxyindole-2-carboxylic acid, which relates to the chemical behavior and properties of similar indole carboxylic acids (Napolitano, Crescenzi, & Prota, 1993).

Biological Activity

- Antibacterial and Antifungal Properties : Raju et al. (2015) synthesized derivatives of indole-2-carboxylic acid and tested their antibacterial and antifungal activities. This work highlights the potential biological applications of indole-2-carboxylic acid derivatives in medicine (Raju et al., 2015).

Material Science Applications

- Electrochemical Applications : Wu et al. (2015) synthesized copolymers based on indole-6-carboxylic acid for use as platinum catalyst support, indicating the material science applications of similar indole carboxylic acids in catalysis and electrochemistry (Wu et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-pentoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-4-7-18-11-6-5-10-8-13(14(16)17)15-12(10)9-11/h5-6,8-9,15H,2-4,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNSGTAFBVDGOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloropropanoyl)-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B3018747.png)

![6-Tert-butyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3018751.png)

![Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3018752.png)

![N-(4-chlorophenyl)-3-(dimethylamino)-2-[(methoxyimino)methyl]acrylamide](/img/structure/B3018754.png)

![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3018762.png)

![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3018765.png)

![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)